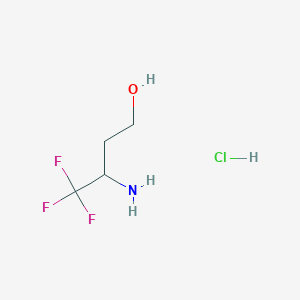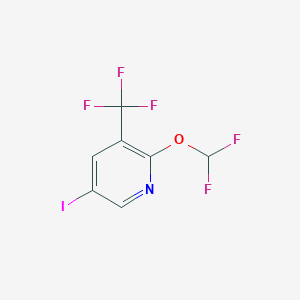
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylpyridines (TFMPs) are a class of compounds that contain a pyridine ring, a nitrogen-containing six-membered ring, and a trifluoromethyl group (CF3). They are important intermediates in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMPs typically includes a pyridine ring and a trifluoromethyl group. The presence of these groups is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMPs often include the exchange of halogen atoms or the assembly of the pyridine ring from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMPs are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .作用机制
The mechanism of action of 2-DFM-5-I-3-TFMP is not yet fully understood, but it is believed to involve the formation of a reactive intermediate, which can then react with a variety of molecules, including DNA, proteins, and other biomolecules. The formation of the reactive intermediate is believed to be due to the combination of the two fluorine atoms and the iodine atom, which can form a highly reactive species. The reactive intermediate is then able to react with the target molecule, resulting in the desired biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DFM-5-I-3-TFMP are still being studied, but it is believed to have a variety of effects, including the inhibition of enzymes involved in DNA synthesis, the inhibition of enzymes involved in the metabolism of folic acid, and the inhibition of enzymes involved in the regulation of cell growth and differentiation. It is also believed to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
2-DFM-5-I-3-TFMP has several advantages for laboratory experiments, including its low cost, its high reactivity, and its low toxicity. Its low cost makes it an attractive reagent for use in a variety of laboratory experiments. Its high reactivity makes it useful for synthesizing a variety of biologically active compounds. Its low toxicity makes it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its volatility, which can make it difficult to work with.
未来方向
2-DFM-5-I-3-TFMP has a wide range of potential applications in medicinal chemistry and biochemistry. Future research should focus on further exploring its mechanism of action, as well as its potential therapeutic and toxic effects. Additionally, research should focus on developing new synthesis methods for 2-DFM-5-I-3-TFMP, as well as methods for purification and characterization. Research should also focus on exploring its potential applications in drug design and drug delivery systems. Finally, research should focus on exploring its potential applications in the field of analytical chemistry, such as in the development of new sensors and analytical methods.
合成方法
2-DFM-5-I-3-TFMP can be synthesized by the reaction of 2-difluoromethoxy-3-iodopyridine with trifluoromethanesulfonic anhydride. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is typically conducted at room temperature. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography.
科学研究应用
2-DFM-5-I-3-TFMP has a wide range of applications in medicinal chemistry and biochemistry. It has been used as a reagent in the synthesis of various biologically active compounds, such as inhibitors of the enzyme thymidylate synthase, which is involved in DNA synthesis. It has also been used as a reagent in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. 2-DFM-5-I-3-TFMP has been used as a reagent in the synthesis of various other biologically active compounds, such as inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
属性
IUPAC Name |
2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKYRWYIZGVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)

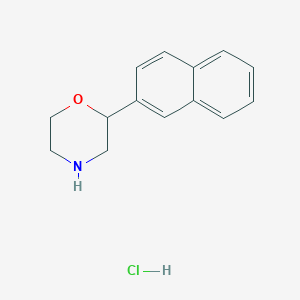
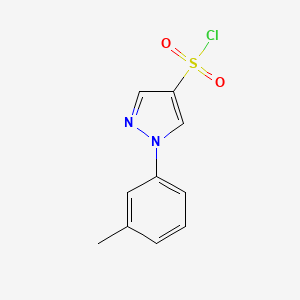
![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)

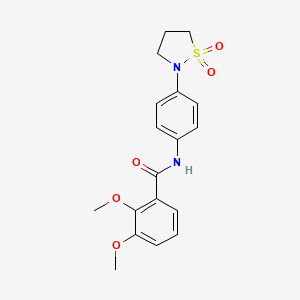

![N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2621763.png)

